Product packaging for N-(n-Butyl)phosphoric Triamide(Cat. No.:CAS No. 25316-39-6)

N-(n-Butyl)phosphoric Triamide

Cat. No.: B021954
CAS No.: 25316-39-6
M. Wt: 151.15 g/mol
InChI Key: LFOGKIUXIQBHHN-UHFFFAOYSA-N
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Description

N-(n-Butyl)phosphoric Triamide (NBPTO) is the oxygen analog and active form of the widely used urease inhibitor NBPT. This compound serves as a critical research tool for studying the activity and inhibition of the nickel-dependent enzyme urease, a key target in agricultural and environmental sciences. Its primary research value lies in its direct and high-affinity interaction with the urease active site, making it a reference standard for investigating inhibition kinetics and developing enhanced efficiency fertilizers. Main Applications & Research Value Agricultural Research: Used to study strategies for improving nitrogen use efficiency (NUE) in cropping systems. By potently inhibiting soil urease, NBPTO slows the hydrolysis of urea-based fertilizers, thereby reducing nitrogen losses via ammonia volatilization and mitigating environmental impact . Enzymology Studies: An essential reagent for probing the structure and mechanism of urease enzymes. Crystallographic studies with Sporosarcina pasteurii urease reveal that its enzymatic hydrolysis product, diamido phosphoric acid (DAP), binds in a tridentate mode to the two Ni(II) ions in the enzyme's active site, providing a molecular-level understanding of inhibition . Environmental Science: Employed in research aimed at mitigating greenhouse gas emissions, such as nitrous oxide (N2O), from agricultural soils, with its effectiveness being a subject of study in soils of varying pH . Mechanism of Action NBPTO acts as a slow, reversible urease inhibitor. Upon interaction with urease, it is enzymatically hydrolyzed to form diamido phosphoric acid (DAP). The DAP molecule then coordinates directly to the dinickel center in the enzyme's active site with high affinity, effectively blocking the substrate's access and halting the catalytic conversion of urea to ammonia and carbon dioxide . The kinetics of this inhibition are characterized by a very small equilibrium dissociation constant and a large rate constant for the formation of the enzyme-inhibitor complex, underscoring its high efficiency . Note: This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14N3OP B021954 N-(n-Butyl)phosphoric Triamide CAS No. 25316-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diaminophosphorylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOGKIUXIQBHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948157
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-39-6
Record name Phosphoric triamide, butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Transformations of N N Butyl Phosphoric Triamide

Established Synthetic Methodologies

While N-(n-Butyl)phosphoric triamide (NBPTO) is a key compound of interest, its direct synthesis is less commonly described in scientific literature compared to its thio-analogue, N-(n-butyl)thiophosphoric triamide (NBPT). NBPT is widely used and serves as a direct precursor to NBPTO in environmental and biological systems.

Synthesis from Thiophosphoryl Chloride and n-Butylamine

The predominant and most extensively documented method for producing the precursor to NBPTO is the synthesis of N-(n-butyl)thiophosphoric triamide (NBPT) from thiophosphoryl chloride (PSCl₃) and n-butylamine (CH₃(CH₂)₃NH₂). mdpi.commdpi.com This multi-step process is a cornerstone of industrial production.

The synthesis generally proceeds in two main stages. The first stage involves the reaction of thiophosphoryl chloride with n-butylamine in an organic solvent. mdpi.commdpi.com This reaction forms an intermediate, N-(n-butyl)amidethiophosphoryl dichloride. In the second stage, this intermediate is subjected to ammonolysis, where it reacts with ammonia (B1221849) (NH₃) to substitute the remaining chlorine atoms with amino groups, yielding the final product, NBPT. researchgate.net

A patented method describes the reaction of phosphoryl chloride (POCl₃), the oxygen analog of thiophosphoryl chloride, with n-butylamine to directly produce this compound (NBPTO). researchgate.net The process involves reacting POCl₃ with two equivalents of n-butylamine, followed by reaction with ammonia in an aromatic solvent. researchgate.net

Optimization of Reaction Conditions and Yield

The efficiency and yield of this compound and its precursor's synthesis are highly dependent on the optimization of various reaction parameters, including temperature, solvent, and molar ratios of reactants.

For the direct synthesis of this compound (NBPTO), a reported process using phosphoryl chloride and n-butylamine in toluene (B28343) resulted in a crude yield of 83.1%. google.com Subsequent recrystallization from toluene improved the purity to over 99%. google.com

The synthesis of N-(n-butyl)thiophosphoric triamide (NBPT) has been optimized under various conditions. Using toluene as a solvent, the reaction of thiophosphoryl chloride with excess n-butylamine followed by ammoniation has been reported to achieve a total yield of 89.8%. oriprobe.com Other methodologies have explored different solvents and the use of an alkaline solution as an acid-binding agent to simplify product recovery. mdpi.com The reaction temperature is typically controlled at low levels, around -5 to 0°C, during the initial reaction and ammoniation steps to manage the exothermic nature of the reactions and minimize side products. mdpi.com

Optimization of N-(n-Butyl)thiophosphoric Triamide (NBPT) Synthesis

SolventReactants & Molar Ratio (PSCl₃:n-Butylamine:Base)TemperatureReported YieldReference
ToluenePSCl₃, excess n-butylamineNot specified89.8% oriprobe.com
Dichloromethane1 : 1.05 : 1 (NaOH)-5 to 0°C86.5% google.com
Dichloromethane1 : 1.5 : 0.5 (NaOH)-5 to 0°C85.2% google.com
Dichloroethane1 : 1.05 : 1 (NaOH)-5 to 0°C86.0% google.com

In Situ Biotransformation and Metabolite Formation

Once introduced into the soil, N-(n-butyl)thiophosphoric triamide (NBPT) and this compound (NBPTO) undergo a series of transformations, leading to the formation of several key metabolites. These biotransformation processes are crucial for their activity as urease inhibitors.

Conversion to Diamido Phosphoric Acid (DAP)

This compound (NBPTO) can be hydrolyzed to form diamido phosphoric acid (DAP). mdpi.comnih.gov This conversion is considered a significant step in the degradation pathway. nih.gov Studies have shown that NBPTO is enzymatically hydrolyzed, releasing n-butylamine and generating DAP. nih.gov In soil incubation studies, the degradation of NBPTO was observed to be rapid, with a subsequent minor formation of DAP, indicating that DAP is a metabolite in the degradation cascade. nih.gov

Interconversion with N-(n-Butyl)thiophosphoric Triamide and N-(n-Butyl)thiophosphoric Diamide (B1670390)

In the soil environment, N-(n-butyl)thiophosphoric triamide (NBPT) can be converted to its oxygen analog, this compound (NBPTO), or to N-(n-butyl)thiophosphoric diamide (NBPD). mdpi.comcdnsciencepub.comresearchgate.net The oxidation of NBPT to NBPTO is considered a primary degradation pathway. nih.gov The persistence of NBPT in soil is influenced by factors such as soil pH, with faster degradation observed in acidic soils. mdpi.com

Half-life of N-(n-butyl)thiophosphoric triamide (NBPT) in Various Soils

Soil pHSoil TypeHalf-life (days)Reference
5.1Acidic0.4 mdpi.com
6.7Neutral1.3 mdpi.com
7.6Slightly Alkaline2.1 mdpi.com

Incubation studies have demonstrated that both NBPT and its metabolites dissipate quickly in soil. Over 90% of applied NBPT dissipated within 3 days, while its primary metabolite, NBPTO, dissipated by over 90% within 6 days. nih.gov NBPD also showed rapid dissipation, with over 90% disappearing in less than a day. nih.gov

Formation of Monoamidothiophosphoric Acid (MATP)

Monoamidothiophosphoric acid (MATP) is another critical metabolite formed in the biotransformation cascade. Research has revealed that MATP is generated through the enzymatic hydrolysis of N-(n-butyl)thiophosphoric diamide (NBPD), which involves the release of n-butylamine. acs.orgscience.govnih.gov Structural analysis of the urease enzyme inhibited by NBPT shows the presence of the MATP moiety bound to the enzyme's active site. acs.orgnih.govacs.org The formation of MATP is a key step in the mechanism of urease inhibition by NBPT-related compounds. acs.org

Molecular and Enzymatic Interaction Mechanisms

Urease Enzyme Inhibition Kinetics and Thermodynamics

The inhibition of urease by N-(n-Butyl)phosphoric triamide is not an instantaneous event but rather follows a specific kinetic and thermodynamic profile. Calorimetric and spectrophotometric analyses have been crucial in elucidating these mechanisms. acs.orgnih.gov

Reversible Slow-Inhibition Mode

Kinetic studies on both bacterial urease from Sporosarcina pasteurii (SPU) and plant urease from jack bean (Canavalia ensiformis, JBU) have demonstrated that this compound and its oxygen analog, this compound (NBPTO), function through a reversible, slow-inhibition mode of action. acs.orgnih.govacs.orgnih.govresearchgate.net This means that the inhibitor binds to the enzyme over a measurable period, leading to a time-dependent decrease in enzyme activity. The inhibition is reversible, indicating that the enzyme-inhibitor complex can dissociate, although this process is slow. acs.orgnih.gov

Equilibrium Dissociation Constant Analysis

The equilibrium dissociation constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. For the complex formed between urease and the active inhibitory molecule derived from NBPT, this value is remarkably small. acs.orgnih.govacs.orgnih.govresearchgate.net A low Ki value signifies a high affinity between the inhibitor and the enzyme, meaning that the inhibitor binds tightly to the urease active site. This tight binding is a key factor in the potent inhibitory effect of NBPT. acs.orgnih.govacs.orgnih.govresearchgate.net

Rate Constants for Enzyme-Inhibitor Complex Formation

The strong binding and low dissociation constant are largely attributed to a very high rate constant for the formation of the enzyme-inhibitor complex. acs.orgnih.govresearchgate.net This rapid association between the urease enzyme and the inhibitory molecule ensures that even at low concentrations, the inhibitor can effectively bind to and inactivate the enzyme. The combination of a fast "on-rate" and a slow "off-rate" (dissociation) results in the potent and sustained inhibition of urease activity observed with NBPT. acs.orgnih.govresearchgate.net

Structural Biology of Enzyme-Inhibitor Complexes

X-ray crystallography has provided detailed insights into the structural basis of urease inhibition by NBPT. These studies have revealed how the inhibitor, or more accurately its active form, interacts with the dinickel active site of the enzyme.

Ligand Binding to Dinickel Active Sites

Upon application, this compound is enzymatically hydrolyzed by urease. acs.orgnih.govresearchgate.net In the case of its oxygen analog, NBPTO, this hydrolysis releases n-butylamine and generates diamido phosphoric acid (DAP). acs.orgnih.govresearchgate.net Structural studies of the Sporosarcina pasteurii urease (SPU) inhibited by NBPTO show that DAP is the molecule that binds to the dinickel center. acs.orgnih.govresearchgate.net

Similarly, when urease is inhibited by the thiophosphoric analog, NBPT, it is first hydrolyzed to its diamide (B1670390) derivative (NBPD), which is then further hydrolyzed to monoamidothiophosphoric acid (MATP) and n-butylamine. acs.orgnih.gov It is the MATP molecule that ultimately binds to the two nickel ions in the active site. acs.orgnih.gov

The binding of these inhibitory molecules, DAP and MATP, effectively blocks the active site, preventing the natural substrate, urea (B33335), from binding and being hydrolyzed. researchgate.net This blockage is the molecular basis of urease inhibition by NBPT. The mobile flap that covers the active site cavity is often found in a closed or partially disordered conformation in these inhibitor complexes. acs.orgnih.govacs.orgnih.gov

Role of Specific Ligand Moieties in Coordination

The active inhibitory molecules, DAP and MATP, coordinate with the two nickel (Ni(II)) ions in the urease active site in a specific manner. DAP binds in a tridentate fashion, utilizing two of its oxygen atoms and one of its amide (NH2) groups to bridge the two nickel ions. acs.orgnih.govresearchgate.net One of the oxygen atoms acts as a µ2-bridge between the two nickel ions, while the other oxygen and the amide group bind terminally to the nickel ions. researchgate.net The second amide group of DAP is oriented away from the metal center. acs.orgnih.gov

In the case of MATP, derived from NBPT, it also binds to the dinickel center using a bridging oxygen atom and terminally bound oxygen and amide groups. acs.orgnih.gov The sulfur atom of the thiophosphoric moiety points away from the nickel center. acs.orgnih.gov The presence of at least one oxygen atom on the phosphorus is crucial for efficient and rapid binding to the dinickel center of the enzyme. acs.orgnih.gov This structural arrangement ensures a stable and effective inhibition of the urease enzyme.

Interactive Data Table: Kinetic Parameters of Urease Inhibition

InhibitorEnzyme SourceInhibition ModeDissociation Constant (Ki)Key Finding
NBPTOS. pasteurii (bacterial)Reversible, slow-inhibitionVery smallHigh rate of enzyme-inhibitor complex formation acs.orgnih.govresearchgate.net
NBPTOJack Bean (plant)Reversible, slow-inhibitionVery smallHigh rate of enzyme-inhibitor complex formation acs.orgnih.govresearchgate.net
NBPT (as MATP)S. pasteurii (bacterial)Reversible, slow-inhibitionVery smallTight binding of MATP to the active site acs.orgnih.gov
NBPT (as MATP)Jack Bean (plant)Reversible, slow-inhibitionVery smallTight binding of MATP to the active site acs.orgnih.gov

Conformational Dynamics of Enzyme Active Site Flaps

The interaction of this compound (NBPTO) with the urease enzyme induces significant conformational changes, particularly in the mobile flap that governs access to the active site. This flexible flap, a helix-turn-helix motif, modulates the size and accessibility of the active site cavity. researchgate.netnih.govacs.org

When NBPTO inhibits Sporosarcina pasteurii urease (SPU), crystallographic studies reveal that the mobile flap exists in a disordered, mixed closed-open conformation. nih.govacs.org This observation is attributed to a pH-dependent process. researchgate.net Further investigation using cryo-electron microscopy (cryo-EM) on SPU complexed with NBPTO has provided deeper insight, identifying a transient intermediate state of the flap between the fully open and the catalytically requisite closed positions. researchgate.net This finding suggests that the tip of the flap plays a crucial role in the transition between these states.

The dynamic behavior of the flap upon binding NBPTO contrasts sharply with its state when inhibited by the analogue N-(n-Butyl)thiophosphoric Triamide (NBPT). In the presence of NBPT, the mobile flap is consistently found in a closed conformation. researchgate.netscience.govacs.orgnih.gov The closure of the flap is considered essential for the catalytic hydrolysis of urea. researchgate.net In the case of NBPT's hydrolyzed derivative, docking calculations have suggested that a conserved residue, αArg339, plays a role in capturing and orienting the inhibitor, facilitating the flap's closure over the active site. science.govacs.orgnih.gov

The conformation of the active site flap is therefore highly dependent on the specific inhibitor bound within the active site, highlighting the complex structural dynamics that underpin the enzyme's function and inhibition.

Table 1: Conformational State of Urease Active Site Flap with Various Inhibitors

Inhibitor Active Inhibiting Species Flap Conformation Reference(s)
This compound (NBPTO) Diamido phosphoric acid (DAP) Disordered (Open-Closed) researchgate.net, nih.gov, acs.org
N-(n-Butyl)thiophosphoric Triamide (NBPT) Monoamidothiophosphoric acid (MATP) Closed researchgate.net, science.gov, acs.org
Phenylphosphorodiamidate (PPD) Diamidophosphate (DAP) Closed researchgate.net, researchgate.net

Comparative Studies of Inhibition Efficacy with Analogues

The inhibitory potency of this compound (NBPTO) has been extensively evaluated in comparison to its structural analogues, most notably its thiophosphoric counterpart. These studies are critical for understanding the structure-activity relationships that determine the efficacy of phosphoramide-based urease inhibitors. The primary focus has been on comparing NBPTO with N-(n-Butyl)thiophosphoric Triamide (NBPT) to elucidate the chemical features responsible for potent urease inhibition.

Comparison with N-(n-Butyl)thiophosphoric Triamide

This compound (NBPTO) is the direct oxygen analogue (oxo-analogue) of N-(n-Butyl)thiophosphoric Triamide (NBPT), a compound widely used in agricultural applications to inhibit soil urease activity and reduce nitrogen loss from urea-based fertilizers. nih.govacs.orgfrontiersin.orgmdpi.com Scientific investigations have consistently demonstrated that NBPTO is a significantly more potent inhibitor of urease than NBPT. researchgate.net Kinetic studies reveal that NBPTO functions as a slow-binding inhibitor, a mode of action characterized by a very small equilibrium dissociation constant for the enzyme-inhibitor complex, which is a result of a high rate constant for its formation. researchgate.netnih.govacs.org

Historically, it was believed that NBPT must first undergo conversion to NBPTO in the soil to become an effective inhibitor. researchgate.netmdpi.com However, more recent research has clarified that NBPT can inhibit urease directly, without conversion to its oxo-analogue. science.govacs.orgnih.gov The inhibition pathway for NBPT involves enzymatic hydrolysis to N-(n-butyl) thiophosphoric diamide (NBPD), which is then further hydrolyzed within the active site to form monoamidothiophosphoric acid (MATP), the ultimate inhibiting species. researchgate.netresearchgate.netscience.gov

The superior efficacy of NBPTO is not primarily due to the simple presence of the P=O bond versus the P=S bond, but rather to its more direct and efficient mechanism of action. nih.govacs.org NBPTO is readily hydrolyzed by urease to generate diamido phosphoric acid (DAP) and n-butyl amine; it is the DAP molecule that binds tightly to the dinickel center of the enzyme. researchgate.netnih.govacs.org In contrast, the activation of NBPT is less efficient, as it requires a conversion step that has a very small equilibrium constant, thereby limiting the available concentration of the active inhibitor form (MATP). nih.govacs.org NBPTO circumvents this inefficient preliminary step, leading to a much more potent and rapid inhibition of the urease enzyme. nih.gov

Implications of P=O vs. P=S Moiety on Inhibition Strength

The difference in the central moiety—a phosphoryl group (P=O) in NBPTO versus a thiophosphoryl group (P=S) in NBPT—has been a focal point of research into their differential inhibition strengths. Early hypotheses suggested that the presence of the P=O group was an essential requirement for potent urease inhibition, which would explain why NBPTO is a dramatically stronger inhibitor than NBPT. researchgate.net

However, subsequent detailed kinetic and structural analyses have provided a more nuanced understanding. nih.govacs.org While the P=O group is part of the more effective inhibitor, the vast difference in potency is now primarily attributed to the distinct activation pathways of the two molecules rather than a simple comparison of the P=O and P=S bonds. nih.govacs.org

The critical factor for a highly efficient phosphoramide-based urease inhibitor is the presence of at least one oxygen atom attached to the central phosphorus atom. nih.govacs.org This oxygen is crucial for the molecule to bind effectively and quickly to the two nickel ions in the urease active site. nih.gov NBPTO fulfills this requirement perfectly, as its enzymatic hydrolysis product, diamido phosphoric acid (DAP), readily uses its oxygen atoms to form a stable, tridentate complex with the dinickel center. nih.govacs.org

For NBPT, its active form, monoamidothiophosphoric acid (MATP), also binds to the nickel ions via oxygen atoms, with the sulfur atom of the thiophosphoryl group oriented away from the metallic center. researchgate.netscience.govacs.org The bottleneck for NBPT is not the inability of its active form to bind, but the inefficient and slow enzymatic process required to produce it. nih.govacs.org Therefore, the P=O moiety contributes to NBPTO's superior inhibitory capacity by being part of a molecule that is more readily converted into the active inhibiting species, DAP, compared to the conversion of NBPT to MATP. nih.gov

Table 2: Comparative Inhibition Characteristics of NBPTO and NBPT

Feature This compound (NBPTO) N-(n-Butyl)thiophosphoric Triamide (NBPT) Reference(s)
Inhibition Potency Very Strong (nM range) Weak (mM range) tandfonline.com
Inhibition Constant (Kᵢ) ~2.1 nM ~0.15 mM tandfonline.com
Primary Inhibiting Species Diamido phosphoric acid (DAP) Monoamidothiophosphoric acid (MATP) nih.gov, researchgate.net
Activation Requirement Enzymatic hydrolysis to DAP Enzymatic hydrolysis to NBPD, then MATP nih.gov, researchgate.net
Key to High Efficacy Readily reacts with urease without inefficient conversion steps Activation pathway has a small equilibrium constant, limiting the active inhibitor concentration nih.gov, acs.org

Agronomic Efficacy and Environmental Fate in Soil Systems

Impact on Nitrogen Transformation Processes in Soil

N-(n-butyl)phosphoric triamide (NBPT) is a widely utilized urease inhibitor in agriculture, designed to improve the efficiency of urea-based fertilizers. nih.gov Its primary function is to modulate the complex nitrogen transformation processes that occur in the soil, thereby minimizing nitrogen loss and enhancing its availability to crops.

Attenuation of Urea (B33335) Hydrolysis Rates

Urea, a common nitrogen fertilizer, is rapidly hydrolyzed by the enzyme urease in the soil, a process that can lead to significant nitrogen losses. nih.govmdpi.comcsic.es NBPT effectively slows this conversion. mdpi.comumanitoba.ca Once in the soil, NBPT is converted to its oxygen analog, N-(n-Butyl) phosphoric triamide (NBPTO), which is the active inhibitor of the urease enzyme. mdpi.comnih.gov The structural similarity between NBPTO and urea allows it to bind to the active site of the urease enzyme, thereby blocking the hydrolysis of urea. mdpi.comfrontiersin.orgfrontiersin.org This action delays the conversion of urea into ammonium (B1175870), which can reduce nitrogen loss and increase nitrogen uptake by plants. mdpi.com Studies have shown that NBPT can significantly retard urea hydrolysis, with its effectiveness being influenced by factors such as soil type and temperature. publish.csiro.ause.org.pk For instance, in alkaline cropping soils, NBPT has been shown to effectively reduce urea hydrolysis for over two weeks at cooler temperatures. publish.csiro.au

Influence on Ammonia (B1221849) Volatilization Dynamics

A major challenge with urea fertilization is the loss of nitrogen to the atmosphere as ammonia gas, a process known as ammonia volatilization. nih.govcsic.es This occurs when the ammonium produced from urea hydrolysis is converted to ammonia, particularly in alkaline soil conditions. csic.es By inhibiting urea hydrolysis, NBPT reduces the rapid increase in ammonium concentration and the associated rise in soil pH around the fertilizer granule. mdpi.com This, in turn, significantly curtails ammonia volatilization. mdpi.commdpi.com Research has consistently demonstrated the efficacy of NBPT in reducing ammonia losses from urea-based fertilizers across various soil and environmental conditions. mdpi.comresearchgate.net The global average reduction in ammonia volatilization from NBPT-treated urea is estimated to be around 53%. nih.gov The inhibitor delays the peak of ammonia loss, providing a larger window for the fertilizer to be incorporated into the soil by rainfall or irrigation, thus safeguarding the nitrogen from being lost to the atmosphere. researchgate.netscielo.br

Effects on Nitrous Oxide Emissions and Nitrification

The influence of NBPT on nitrous oxide (N2O), a potent greenhouse gas, and the nitrification process is complex and can be influenced by soil properties, particularly pH. nih.gov Nitrification is the biological oxidation of ammonium to nitrate (B79036), and N2O can be produced as a byproduct of this process. By slowing down urea hydrolysis, NBPT indirectly affects nitrification by reducing the initial surge of ammonium substrate available to nitrifying microorganisms. cas.cnmdpi.com

Some studies have reported that NBPT can reduce N2O emissions. nih.govsoilwise-he.eu For example, one field experiment observed that the application of NBPT with urea decreased mean N2O accumulative emissions by 77.8% compared to urea alone. nih.gov This reduction is often attributed to the inhibition of the nitrification process. cas.cn However, the effect of NBPT on N2O emissions is not always consistent and can vary with soil pH. nih.gov A meta-analysis found that NBPT significantly reduced N2O emissions in alkaline soils, but had no obvious effects in acidic soils. nih.gov In some cases, particularly in alkaline soils, NBPT has been observed to stimulate N2O emissions, even while retarding urea hydrolysis and inhibiting nitrification. nih.gov The mechanisms behind these contrasting effects are intricate and involve complex interactions with soil microbial communities. nih.gov

Soil Environmental Factors Influencing Persistence and Efficacy

The effectiveness and persistence of this compound in the soil are not constant but are significantly influenced by various environmental factors. Understanding these factors is crucial for optimizing its use in different agricultural settings.

Role of Soil pH on Degradation Kinetics and Half-life

Soil pH is a critical factor governing the degradation and, consequently, the efficacy of NBPT. mdpi.comscielo.brscielo.br Generally, NBPT is more persistent in alkaline soils compared to acidic soils. mdpi.comscielo.brscielo.br The degradation of NBPT is significantly faster in acidic conditions. mdpi.comscielo.br This accelerated degradation in acidic soils reduces the duration of its inhibitory effect on the urease enzyme. scielo.br

Research has quantified the impact of soil pH on the half-life of NBPT. For instance, one study reported that the half-life of NBPT was as short as 0.07 days at a soil pH of 5.1, but increased to 3.43 days at a pH of 8.2. researchgate.netresearchgate.net Another study found the half-life to be 0.4 days in an acidic soil, while it ranged from 1.3 to 2.1 days in neutral to alkaline soils. mdpi.comresearchgate.netdntb.gov.ua This suggests that the chemical hydrolysis of NBPT is a key degradation pathway, particularly in acidic environments. mdpi.com The reduced persistence in acidic soils can lead to a quicker loss of urease inhibition, making NBPT less effective in these conditions. scielo.br

Table 1: Effect of Soil pH on the Half-life of this compound (NBPT)

Soil pH NBPT Half-life (days) Reference
5.1 0.07 researchgate.net, researchgate.net
6.1 0.59 researchgate.net, researchgate.net
7.6 2.70 researchgate.net, researchgate.net
8.2 3.43 researchgate.net, researchgate.net
Acidic Soil (unspecified pH) 0.4 mdpi.com, researchgate.net, dntb.gov.ua
Neutral to Alkaline Soils (unspecified pH) 1.3 - 2.1 mdpi.com, researchgate.net, dntb.gov.ua

Temperature Effects on Inhibitor Activity

Temperature is another key environmental factor that influences the activity and effectiveness of NBPT. mdpi.com The efficacy of NBPT as a urease inhibitor tends to decrease as soil temperature increases. publish.csiro.auresearchgate.net At higher temperatures, the rate of urea hydrolysis generally increases, and the inhibitory effect of NBPT may be diminished. se.org.pkscielo.br

Studies have shown that at cooler temperatures, such as 5°C and 15°C, NBPT can effectively reduce urea hydrolysis over an extended period. publish.csiro.au However, at higher temperatures like 25°C, while NBPT still slows the initial rate of hydrolysis, its effectiveness diminishes more rapidly. publish.csiro.au For example, in one study, the inhibitory effect of NBPT on urea hydrolysis was highest at 18°C and decreased as the temperature rose to 25°C and 35°C. se.org.pk This is partly due to the faster degradation of NBPT at elevated temperatures, which shortens its half-life in the soil. researchgate.net The reduced effectiveness at higher temperatures is an important consideration for the use of NBPT in warmer climates. mdpi.com

Microbial Community Responses and Functional Guilds

The application of this compound (NBPT) to soil systems elicits varied responses from microbial communities, particularly those functional guilds involved in the nitrogen cycle. The primary function of NBPT is to inhibit urease, which slows the conversion of urea to ammonium, thereby altering the substrate availability for nitrifying and denitrifying microbes. frontiersin.org

Research indicates that the effects of NBPT on these communities can be complex and are often influenced by soil properties such as pH. frontiersin.orgnih.gov In some cases, NBPT has been shown to decrease the abundance of ammonia-oxidizing bacteria (AOB) and bacteria carrying the urease gene (ureC). frontiersin.orgnih.gov Conversely, the abundance of ammonia-oxidizing archaea (AOA) has been observed to increase with NBPT application in both acidic and alkaline soils. frontiersin.orgnih.gov Other studies have reported that NBPT can reduce the gene copy numbers of AOA, AOB, and denitrifiers (carrying nir genes). csic.esplos.org Specifically, in alkaline soils, NBPT has been found to have little effect on AOB abundance but a drastic effect on the gene abundance of AOA and complete ammonia oxidizers (comammox). frontiersin.org

The impact on denitrifying bacteria also appears to be indirect, resulting from modified nitrogen availability. frontiersin.org A negative effect on the diversity of denitrifiers carrying narG and nosZ genes has been noted, which may be attributed to a reduction in the denitrification substrate. frontiersin.org

Table 1: Reported Effects of NBPT on Soil Microbial Functional Guilds

Microbial GuildGene MarkerReported Effect of NBPTReference
Ammonia-Oxidizing Archaea (AOA)amoAIncrease or Decrease depending on the study frontiersin.orgnih.govcsic.esplos.orgfrontiersin.org
Ammonia-Oxidizing Bacteria (AOB)amoADecrease or No Significant Effect frontiersin.orgfrontiersin.orgnih.govcsic.esplos.orgfrontiersin.org
Complete Ammonia Oxidizers-Drastic effect on gene abundance frontiersin.org
Urease-producing BacteriaureCDecrease frontiersin.orgnih.gov
DenitrifiersnirS, nirKDecrease csic.esplos.org
narG, nosZNegative effect on α-diversity frontiersin.org
Overall Bacterial & Fungal Community-No significant long-term impact on structure and abundance nih.gov

Influence on Plant Nitrogen Acquisition and Metabolism

While NBPT is designed to act in the soil, studies show it can be absorbed by plants, where it influences nitrogen uptake and metabolic pathways. frontiersin.orgnih.gov The effects appear to be species-dependent, with different responses observed in crops like maize, pea, spinach, and wheat. frontiersin.orgnih.govcsic.es

Urea Uptake and Assimilation in Crop Species

The presence of NBPT can directly interfere with the ability of plants to utilize urea as a nitrogen source. frontiersin.org Research on hydroponically grown maize demonstrated that NBPT in the nutrient solution limited the plant's capacity for urea uptake and reduced the accumulation of ¹⁵N from a urea source. frontiersin.orgfrontiersin.org This negative effect was specific to urea, as NBPT did not alter ¹⁵N accumulation in plants fed with nitrate. frontiersin.org The mechanism appears to involve a direct impact on the high-affinity urea transport system, potentially affecting the DUR3 transporter. frontiersin.orgresearchgate.net

This interference leads to an over-accumulation of urea within plant tissues, which has been observed in maize, wheat, and pea. frontiersin.orgfrontiersin.orgcsic.es The buildup of urea in leaves has been associated with the development of transient phytotoxicity symptoms, such as necrotic leaf margins or yellowing of leaf tips, in some species. frontiersin.orgnih.govcsic.es

Modulation of Plant Enzymatic Activities (e.g., Glutamine Synthetase, Urease)

Once absorbed by the plant, NBPT can inhibit the activity of endogenous plant urease, the enzyme responsible for hydrolyzing urea into ammonium and carbon dioxide. frontiersin.orgnih.gov This inhibition is a key factor contributing to the accumulation of urea in plant tissues. frontiersin.org In maize, a 24-hour treatment with NBPT significantly reduced urease activity, with an inhibition as high as 50% in shoots. frontiersin.org Similar inhibition of urease activity has been documented in the leaves and roots of pea and wheat plants. nih.govcsic.es

Table 2: Effect of NBPT on Plant Enzymatic Activities

EnzymeCrop SpeciesObserved Effect of NBPTReference
UreaseMaizeActivity significantly reduced (up to 50% inhibition in shoots) frontiersin.org
PeaClear inhibition in leaf and roots nih.gov
WheatActivity seemed to recover after an initial inhibition period csic.es
Glutamine Synthetase (GS)WheatLower activity in treated plants csic.esresearchgate.net

Transcriptomic and Metabolic Reprogramming in Plants

The physiological changes induced by NBPT are underpinned by extensive transcriptomic and metabolic reprogramming. frontiersin.orgnih.gov In maize roots, short-term exposure to NBPT alongside urea severely impairs the expression of genes involved in the cytosolic pathway of urea-N assimilation and ammonium transport. frontiersin.org It also limits the expression of a transcription factor that is typically induced by urea and is believed to be crucial for regulating its acquisition. frontiersin.org

Agricultural Application Strategies and Formulations

NBPT is recognized as the most commercially significant and effective urease inhibitor available for agricultural use. international-agrophysics.org Its primary application strategy is its integration with nitrogen fertilizers that contain urea.

Integration with Urea-Based Fertilizers

NBPT is formulated as an additive for urea-based fertilizers, including granular urea and urea ammonium nitrate (UAN) solutions. international-agrophysics.org It can be incorporated by adding it to the urea melt before granulation or by applying it to the surface of urea granules. international-agrophysics.org The purpose of this integration is to delay the enzymatic hydrolysis of urea in the soil, which is catalyzed by microbial urease. nih.gov By slowing this conversion, NBPT reduces the rate of ammonia formation, thereby mitigating nitrogen loss to the atmosphere through ammonia volatilization. mdpi.comresearchgate.net This delay also allows more time for rainfall or irrigation to move the intact urea molecule into the soil profile, where the released ammonium is less susceptible to volatilization and can be better utilized by the crop. frontiersin.orgndsu.edu

The use of NBPT-treated urea is a key component of strategies aimed at improving nitrogen use efficiency (NUE). plos.orgunesp.br Field studies have demonstrated that combining NBPT with urea can sustain the supply of soil nitrogen, thereby improving nitrogen absorption and utilization by crops like wheat and maize. plos.orgmdpi.com In some cropping systems, NBPT is also used in combination with nitrification inhibitors, such as dicyandiamide (B1669379) (DCD), to further control nitrogen losses by slowing both the hydrolysis of urea and the subsequent nitrification of ammonium. frontiersin.org

Table 3: Compound Names Mentioned in the Article

Common Name/AbbreviationChemical Name
NBPTThis compound
UreaUrea
UANUrea Ammonium Nitrate
DCDDicyandiamide
AmmoniumAmmonium
NitrateNitrate
GlutamineGlutamine
GlutamateGlutamate
AsparagineAsparagine
PhenylalaninePhenylalanine
TyrosineTyrosine

Dry and Liquid Formulations and Polymer Coatings

This compound (NBPT) is commercially available in various formulations designed to be combined with urea-based fertilizers. These are broadly categorized as liquid and dry formulations, with recent advancements including the incorporation of polymer coatings to enhance efficacy and stability. wecmelive.comcdnsciencepub.com

Liquid formulations involve dissolving solid, waxy NBPT into a suitable solvent system. google.comgoogle.com The choice of solvent is critical, as NBPT can undergo hydrolysis in the presence of water and degrade under acidic conditions or elevated temperatures. google.com Aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) carbonate, and sulfolane (B150427) are often used to create stable solutions that can be evenly coated onto granular urea or mixed with liquid urea ammonium nitrate (UAN) fertilizers. google.comgoogle.com

Dry formulations can be applied as a coating to urea granules. Research has compared the agronomic effectiveness of both liquid and dry NBPT forms. In trials on corn and sugarcane, both formulations demonstrated a significant ability to increase yield compared to uncoated urea by ensuring a more stable supply of nitrogen. wecmelive.com For instance, in corn trials, the dry formulation of the urease inhibitor coating led to a 25.11% yield increase in the wet season, while the liquid form resulted in a 29.81% increase. wecmelive.com During the dry season for the same crop, the dry form increased yields by 11.99% and the liquid form by 9.55%. wecmelive.com

Table 1: Corn Yield Increase with Different NBPT Formulations

Comparison of percentage yield increase in corn when using dry vs. liquid NBPT coatings on urea fertilizer across different seasons.

SeasonDry Formulation Yield Increase (%)Liquid Formulation Yield Increase (%)
Wet Season25.11%29.81%
Dry Season11.99%9.55%

Source: Adapted from research findings on corn trials in Laguna. wecmelive.com

Polymer coatings represent a technological enhancement for NBPT-treated fertilizers. These coatings can serve multiple functions, including improving the adherence of the NBPT to the urea granule and protecting the inhibitor from premature degradation. cdnsciencepub.comnih.govscielo.br Some formulations contain a polymer that allows for a lower application rate of NBPT without compromising its effectiveness in reducing ammonia volatilization. cdnsciencepub.com For example, a greenhouse study showed that a new formulation with a polymer (ARM U™) applied at a lower concentration was as effective in reducing ammonia loss as a higher rate of a standard formulation (Agrotain®). cdnsciencepub.com

Furthermore, advanced solvent technologies, which may be polymer-based, have been developed to extend the storage stability and half-life of NBPT on urea. Technologies like Limus and SoILC have been shown to significantly prolong the inhibitor's persistence. nih.govnih.gov Field studies have demonstrated that these advanced formulations are highly effective at mitigating ammonia losses. nih.govnih.gov

Table 2: Efficacy of Advanced NBPT Formulations in Reducing Ammonia Volatilization

Comparison of average ammonia (NH₃) volatilization losses as a percentage of applied nitrogen (N) for different NBPT formulations compared to standard urea.

Formulation TechnologyAverage NH₃ Loss (% of N applied)Reduction in NH₃ Loss vs. Urea (%)
Urea39%-
SoILC15%61.5%
Anvol16%59.0%
Nitrain17%56.4%
Limus19%51.3%

Source: Adapted from field study results on maize. nih.govnih.gov

Foliar vs. Soil Application Methods

The method of applying this compound-treated urea can significantly influence its efficacy and the subsequent nitrogen uptake by the plant. The two primary methods are direct soil application and foliar spraying.

Soil application is the most common method, where NBPT-treated urea granules are broadcast onto the soil surface or incorporated into the soil. industrialchemicals.gov.aunih.gov The primary function of NBPT in this context is to inhibit the activity of the urease enzyme in the soil, thereby slowing the hydrolysis of urea and reducing the rate of ammonia volatilization. nih.govmdpi.com This delay allows more time for the urea to be incorporated into the soil by rainfall or irrigation, making the nitrogen more available for root uptake. nih.gov

Foliar application involves dissolving urea and NBPT in water and spraying the solution directly onto the leaves of the crop. researchgate.netmdpi.com This method provides nitrogen directly to the plant tissues, which can be beneficial for correcting nitrogen deficiencies quickly or providing supplemental nitrogen during critical growth stages. mdpi.com

Comparative studies have shown varying results depending on the crop, conditions, and specific application technique. In a study on wheat using 15N-labelled urea, soil application resulted in substantially higher recovery of the applied nitrogen in the grain compared to foliar application. researchgate.net The addition of NBPT improved the nitrogen recovery for soil-applied urea in one of two experiments but did not enhance recovery from foliar applications. researchgate.net

Table 3: Nitrogen Recovery in Wheat Grain from ¹⁵N-Labelled Urea

Comparison of nitrogen (N) recovery from foliar and soil applications of ¹⁵N-labelled urea solution at anthesis.

Application MethodRange of ¹⁵N Recovery in Grain (%)
Foliar Application4.5% – 26.7%
Soil Application32.3% – 70.1%

Source: Adapted from research on spring wheat. researchgate.net

Conversely, other research highlights the potential benefits of foliar application, particularly when combined with specific technologies like fine particle application (FPA). A glasshouse study on ryegrass found that applying urea with an NBPT product (Agrotain) directly to the leaves in a fine spray resulted in significantly greater total nitrogen uptake compared to soil application. tandfonline.com At the end of a 21-day period, the total nitrogen uptake from foliar application of urea plus Agrotain was 29% greater than that from urea alone applied to the leaves. tandfonline.com This suggests that direct absorption through the leaves can be a highly efficient pathway when the fertilizer is formulated and applied correctly. tandfonline.com

Furthermore, research on pineapple demonstrated that foliar application of urea with NBPT significantly improved plant growth, yield, and fruit quality compared to foliar application of urea alone. mdpi.com This treatment led to a 15% increase in average fruit weight and a 20% increase in above-ground dry biomass at 8 months after planting. mdpi.com

Table 4: Effect of Foliar NBPT Application on Pineapple

Comparison of growth and yield parameters in pineapple with foliar application of urea with and without NBPT.

ParameterIncrease with NBPT vs. Urea Alone (%)
Above-Ground Dry Biomass (at 8 months)20%
Average Fruit Weight15%
Partial Factor Productivity of Nitrogen13%

Source: Adapted from research on pineapple. mdpi.com

Analytical Characterization and Quantification Methods

Chromatographic Techniques for Detection and Quantification

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), stands as the cornerstone for the analysis of NBPT.

HPLC methods have been developed and validated for the routine quantification of NBPT, especially in granular fertilizer formulations lmaleidykla.ltlmaleidykla.ltlmaleidykla.ltresearchgate.net. These methods provide a reliable and precise means of analysis. A common approach involves using a reversed-phase column, such as a YMC-Triat C18 (150 × 4.6 mm, 3 µm), with a mobile phase consisting of an acetonitrile and deionized water mixture (e.g., 25:75, v/v) lmaleidykla.ltlmaleidykla.ltlmaleidykla.lt. Detection is typically performed using a UV detector set at a wavelength of 205 nm lmaleidykla.ltresearchgate.netlmaleidykla.lt. The total analysis time is generally short, often around 10 minutes, with NBPT eluting at a retention time of approximately 5.5 minutes under these conditions lmaleidykla.ltlmaleidykla.lt. The European Standard EN 16651:2015 also specifies an HPLC method for the quantitative determination of NBPT in urea-based fertilizers intertekinform.com. Another analytical strategy employs post-column hydrolysis with nitric acid and the formation of fluorescent products with o-phthalaldehyde for highly sensitive detection acs.org.

ParameterConditionSource
ColumnYMC-Triat C18 (150 × 4.6 mm, 3 µm) lmaleidykla.ltlmaleidykla.ltresearchgate.net
Mobile PhaseAcetonitrile: Deionized Water (25:75, v/v) lmaleidykla.ltresearchgate.netlmaleidykla.lt
Flow Rate0.8 mL/min lmaleidykla.ltresearchgate.netlmaleidykla.lt
DetectionUV at 205 nm lmaleidykla.ltresearchgate.netlmaleidykla.lt
Column Temperature40°C lmaleidykla.lt
Run Time10 minutes lmaleidykla.ltresearchgate.netlmaleidykla.lt
Retention Time5.5 ± 0.2 minutes lmaleidykla.ltlmaleidykla.lt

For trace-level detection and enhanced specificity, particularly in complex matrices like milk, UHPLC-MS/MS is the method of choice mdpi.comresearchgate.net. This technique combines the superior separation power of UHPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. Sample preparation may involve a simple one-step ultrafiltration extraction mdpi.comresearchgate.net.

Chromatographic separation is often achieved on a C18 column (e.g., HSS T3 C18) mdpi.com. The analysis is typically run in electrospray ionization positive mode (ESI+) mdpi.comresearchgate.netunichim.it. For quantification, multiple reaction monitoring (MRM) is used, tracking the transition of the protonated molecular ion [M+H]⁺ to specific product ions mdpi.comresearchgate.net. For NBPT, the precursor ion is at m/z 168, and quantifier and qualifier product ions include m/z 151, 94.85, and 74.10 mdpi.comresearchgate.netunichim.it. This highly specific detection minimizes matrix interference mdpi.com. A standardized method for organo-mineral fertilizers suggests a run time of 15 minutes with expected retention times of 8 minutes for NBPT and 6.9 minutes for its oxygen analog, NBPTO unichim.it.

ParameterConditionSource
TechniqueLiquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MSQQQ) unichim.it
ColumnHSS T3 C18 or HSS PFP/Fluoro-Phenyl Reversed Phase mdpi.comunichim.it
Mobile PhaseA: Water with 0.1% formic acid & 5 mmol ammonium (B1175870) formate B: Methanol with 0.1% formic acid unichim.it
Flow Rate0.6 mL/min unichim.it
Ionization ModeElectrospray Ionization Positive (ESI+) mdpi.comresearchgate.netunichim.it
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.com
NBPT Transitions (m/z)Precursor: 168 Products: 151, 94.85, 74.10 mdpi.comresearchgate.netunichim.it

Method Validation Parameters

Validation of analytical methods is essential to ensure that they are fit for purpose. Key parameters evaluated include linearity, sensitivity, specificity, detection and quantification limits, robustness, precision, and stability lmaleidykla.ltresearchgate.net.

Analytical methods for NBPT have demonstrated excellent linearity over defined concentration ranges. For an HPLC-UV method, linearity was established in the concentration range of 80–120% of the nominal concentration, with a coefficient of determination (R²) of 0.99974, indicating a strong linear relationship lmaleidykla.ltlmaleidykla.lt. UHPLC-MS/MS methods are valued for their high sensitivity and specificity, satisfying acceptance criteria for these parameters in complex matrices mdpi.comresearchgate.netnih.gov. The use of matrix-matched calibration standards is important to reduce matrix effects during analysis mdpi.com.

The limits of detection (LOD) and quantification (LOQ) define the lower boundaries of a method's measurement capability. For an HPLC method in fertilizers, acceptance criteria for LOD and LOQ have been set at ≤ 0.0015% and ≤ 0.004%, respectively lmaleidykla.lt. UHPLC-MS/MS methods offer significantly lower detection limits. In milk analysis, a limit of quantitation (LOQ) of 0.0020 mg kg⁻¹ has been achieved, demonstrating the high sensitivity of the technique for residue analysis mdpi.comresearchgate.netnih.gov. Another study reported an LOQ of 0.050 mg kg⁻¹ in milk mdpi.com.

A robust analytical method is unaffected by small, deliberate variations in method parameters. HPLC methods for NBPT have shown to be robust, with only the detector wavelength having a significant effect on the test result lmaleidykla.ltlmaleidykla.lt.

Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements. For a UHPLC-MS/MS method, precision was found to be between 1% and 10% RSD, with trueness (closeness to the true value) in the range of 99% to 104% mdpi.comresearchgate.netnih.gov.

Stability studies are crucial to ensure that the analyte does not degrade during sample storage and processing. For an HPLC method, the standard solution of NBPT was stable for 120 hours, while the sample solution was stable for 24 hours lmaleidykla.lt. In a UHPLC-MS/MS study, NBPT and its metabolite were found to be stable in raw and pasteurized milk for 4 weeks when stored at -80°C mdpi.comresearchgate.netnih.gov. Adjusting the sample pH to 8.5–9.0 further enhanced the stability of the compounds mdpi.comresearchgate.netnih.gov.

ParameterMethodFindingSource
Linearity (R²)HPLC-UV0.99974 lmaleidykla.ltlmaleidykla.lt
Limit of Quantitation (LOQ)UHPLC-MS/MS0.0020 mg kg⁻¹ (in milk) mdpi.comresearchgate.netnih.gov
Precision (RSD)UHPLC-MS/MS1% - 10% mdpi.comresearchgate.netnih.gov
TruenessUHPLC-MS/MS99% - 104% mdpi.comresearchgate.netnih.gov
StabilityUHPLC-MS/MSStable for 4 weeks at -80°C in milk mdpi.comresearchgate.netnih.gov
StabilityHPLC-UVStandard solution stable for 120 hours lmaleidykla.lt

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are critical preliminary steps for the accurate quantification of N-(n-Butyl)phosphoric Triamide (NBPTo) and its thiophosphoric analog, N-(n-butyl) thiophosphoric triamide (NBPT), in complex matrices such as milk, soil, and fertilizers. mdpi.commdpi.com The choice of methodology is crucial for removing interfering substances and concentrating the analytes of interest prior to instrumental analysis, often performed using techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). mdpi.comnih.gov Research has focused on developing methods that are not only sensitive and robust but also rapid and efficient. mdpi.comnih.gov

Non-solvent extraction represents a streamlined approach to sample preparation, aiming to minimize the use of organic solvents. A one-step non-solvent extraction method has been developed for the assessment of NBPTo and NBPT in milk. mdpi.comresearchgate.net This approach simplifies the sample cleanup process, reducing both time and the potential for environmental contamination associated with traditional solvent-based methods. The technique relies on physical separation processes to isolate the analytes from the sample matrix. mdpi.com In the context of analyzing these compounds in milk, this method proves to be both quick and efficient. mdpi.com

Ultrafiltration is a specific non-solvent technique that has been successfully applied to the extraction of this compound and NBPT from milk samples. mdpi.comnih.gov This method utilizes centrifugal force and a semi-permeable membrane to separate the lower molecular weight analytes from larger molecules like proteins and fats.

The procedure involves placing the sample, such as milk, into a centrifugal filter unit. mdpi.com For instance, Amicon® Ultra-4 Centrifugal filters with a regenerated cellulose membrane and a specific molecular weight cutoff (e.g., 3000 NMWL) are used. mdpi.com The sample is then subjected to centrifugation in a refrigerated centrifuge. mdpi.com This process forces the smaller molecules, including NBPTo and NBPT, to pass through the filter membrane, resulting in a clean filtrate that can be directly analyzed by UHPLC-MS/MS. mdpi.com

This ultrafiltration method has been validated according to SANTE/12682/2019 guidelines, demonstrating its suitability for the simultaneous determination of both compounds in milk. mdpi.comnih.gov The method is noted for its speed, sensitivity, and robustness. nih.govresearchgate.net Validation studies performed on fortified milk samples showed excellent performance characteristics. Recoveries for both NBPTo and NBPT ranged from 74% to 114%. mdpi.comnih.govresearchgate.net The method's trueness was found to be between 99% and 104%, with precision (expressed as relative standard deviation, RSD) between 1% and 10% for both low (0.0020 mg kg⁻¹) and high (0.0250 mg kg⁻¹) concentration levels. mdpi.comnih.govresearchgate.net The limit of quantitation (LOQ) was established at 0.0020 mg kg⁻¹. mdpi.comnih.gov

A study comparing this ultrafiltration method to a previous solvent extraction technique noted that the ultrafiltration approach was more efficient, achieving high recovery rates at much lower fortification levels (0.002 and 0.0250 mg kg⁻¹) than the solvent-based method. mdpi.com

Table 1: Validation Parameters for Ultrafiltration Extraction of NBPTo and NBPT in Milk

ParameterThis compound (NBPTo)N-(n-butyl) thiophosphoric triamide (NBPT)
Recovery Range 74% - 114%74% - 114%
Trueness 99% - 104%99% - 104%
Precision (RSD) 1% - 10%1% - 10%
Limit of Quantitation (LOQ) 0.0020 mg kg⁻¹0.0020 mg kg⁻¹

Data sourced from studies validating the UHPLC-MS/MS method for fortified milk samples. mdpi.comnih.govresearchgate.net

Research Perspectives and Emerging Areas

Computational Modeling and Molecular Dynamics Simulations of Enzyme Interactions

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for understanding the interaction between N-(n-butyl)phosphoric triamide (NBPT) and the urease enzyme at a molecular level. These methods provide insights into the binding mechanisms that are difficult to obtain through experimental techniques alone.

Molecular dynamics calculations have shown that NBPT, a structural analog of urea (B33335), coordinates with both nickel atoms in the active site of the urease enzyme. frontiersin.org It also binds to the oxygen atom of the urea-derived carbamate. frontiersin.org Quantum mechanics/molecular mechanics (QM/MM) MD studies have further elucidated the inhibition mechanism, revealing that NBPT's pro-drug, this compound (NBPTO), is a potent inhibitor. nih.gov The presence of a P=O moiety in NBPTO is considered crucial for strong urease inhibition, being significantly more effective than NBPT, which lacks this bond. nih.gov

Structural and kinetic studies have provided a high-resolution view of the enzyme-inhibitor complex. The crystal structure of Sporosarcina pasteurii urease incubated with NBPTO revealed the presence of diamido phosphoric acid (DAP), which is formed by the enzymatic hydrolysis of NBPTO. acs.orgnih.gov DAP binds to the two nickel ions in the active site in a tridentate fashion. acs.orgnih.gov Similarly, when the enzyme is incubated with NBPT, it is enzymatically hydrolyzed to its diamide (B1670390) derivative (NBPD), which then forms monoamidothiophosphoric acid (MATP). acs.org MATP binds to the nickel ions, causing inhibition. acs.org Docking calculations suggest a role for a conserved arginine residue in orienting the inhibitor within the active site before the mobile flap closes over it. acs.orgscience.gov

These computational approaches have also highlighted the reversible, slow-inhibition mode of action for both bacterial and plant ureases. acs.orgnih.govacs.org The stability of the enzyme-inhibitor complex is characterized by a very low dissociation constant, indicating a strong binding affinity. acs.orgnih.govacs.org

Development of Novel Formulations for Enhanced Stability and Efficacy

Research into novel formulations of this compound (NBPT) is focused on improving its stability and efficacy as a urease inhibitor. A key challenge is that NBPT is a pro-drug that needs to be converted to its active form, this compound (NBPTO), to inhibit urease. wisdomlib.orgmdpi.com However, NBPTO is unstable and degrades more rapidly than NBPT. wisdomlib.orgmdpi.com

To address this, various formulations have been developed. One approach involves creating polymer-based formulations. For instance, a novel product combining NBPT with N-(n-propyl)thiophosphoric triamide (NPPT) in a polymer-based formulation has been developed. cabidigitallibrary.org Studies comparing this new formulation to standard NBPT products have examined its impact on ammonia (B1221849) emissions, crop yield, and handling properties. cabidigitallibrary.org Another formulation, ARM U™, contains a polymer that allows for a lower application rate of NBPT while maintaining its effectiveness in reducing ammonia volatilization from urea and urea ammonium (B1175870) nitrate (B79036) (UAN). cdnsciencepub.com

The method of application also influences stability. Incorporating NBPT into the urea melt during production results in a more homogenous and stable product compared to coating the urea granules. researchgate.net The stability of NBPT-treated urea-based fertilizers during storage has also been investigated, with studies showing that farmers can mix their fertilizers with NBPT formulations up to six months before application without compromising the inhibitor's effectiveness in reducing ammonia volatilization. tandfonline.com

Controlled-release formulations are another promising area of research. nih.goveijppr.comamericanpharmaceuticalreview.com These systems aim to deliver the active compound at a predetermined rate over a specific period, which can enhance efficacy and reduce the frequency of application. eijppr.com By encapsulating NBPT, its release can be slowed, potentially prolonging its inhibitory effect and improving nitrogen use efficiency in crops. wisdomlib.orgmdpi.com

The development of these novel formulations is crucial for optimizing the performance of NBPT, ensuring its stability from production to application, and ultimately enhancing its ability to reduce nitrogen loss and improve crop yields. wisdomlib.orgcdnsciencepub.commdpi.com

Advanced Studies on Environmental Fate and Transport in Diverse Ecosystems

The environmental fate and transport of this compound (NBPT) are critical areas of study due to its widespread use in agriculture. Research has focused on its degradation pathways, persistence in different soil types, and potential for movement within ecosystems.

NBPT itself is a pro-drug and undergoes transformation in the soil to become an active urease inhibitor. nih.govresearchgate.net The primary degradation pathway involves the oxidation of NBPT to this compound (NBPTO). nih.govresearchgate.net NBPTO is considered the genuine inhibitor of the urease enzyme. wisdomlib.orgmdpi.com Further degradation of NBPTO can lead to the formation of diamido phosphoric acid (DAP). nih.govresearchgate.net Another potential pathway involves the conversion of NBPT to N-(n-butyl) thiophosphoric diamide (NBPD). researchgate.net

The persistence of NBPT and its metabolites in soil is influenced by several factors. Incubation studies have shown that these compounds can dissipate relatively quickly. For example, in one study, NBPT dissipated by over 90% within 3 days, while NBPTO took 6 days, and other metabolites like DAP, DATP, and NBPD dissipated in less than a day. nih.govresearchgate.net Abiotic degradation processes can account for a significant portion (65-90%) of the total degradation in microbially active soil. nih.govresearchgate.net

Soil properties, particularly pH, play a crucial role in the degradation rate of NBPT. mdpi.com The degradation of NBPT is significantly faster in acidic soils compared to neutral or alkaline soils. mdpi.com The half-life of NBPT can be as short as 0.4 days in acidic soil, while it can range from 1.3 to 2.1 days in neutral to alkaline soils. mdpi.com This suggests that the efficacy of NBPT may be reduced in acidic soil conditions. mdpi.com Environmental factors favorable for microbial growth, such as acidic soil, can also enhance the degradation of NBPT. researchgate.net

The potential for NBPT to leach into groundwater is considered low due to its rapid mineralization and ability to bind to soil particles. industrialchemicals.gov.au This, combined with its relatively short half-life in most soil conditions, limits its transport to aquatic environments. researchgate.netmdpi.com

Long-Term Ecological Impacts of Application

The long-term ecological impacts of this compound (NBPT) application are a subject of ongoing research, with a particular focus on soil microbial communities and non-target organisms.

Several studies have investigated the effects of repeated NBPT application on the soil microbiome. A long-term study over five years in an intensively managed grassland found no significant impact of NBPT (when incorporated into protected urea fertilizer) on the structure and abundance of soil bacterial and fungal communities. teagasc.ie This study also showed that the microbial communities involved in nitrogen cycling and nutrient transformation remained unchanged with the use of the urease inhibitor. teagasc.ie Another eight-year field experiment in calcareous soil also found that the repeated use of NBPT did not have a significant impact on the diversity of ammonia-oxidizing bacteria (AOB), although it did reduce their evenness. mdpi.com

However, the effects of NBPT on specific microbial populations can be complex and sometimes contradictory across different studies. While some research suggests NBPT has no significant negative impacts on non-target soil functions or microbial communities, other studies have reported adverse effects on denitrifiers. mdpi.com It is thought that NBPT can mitigate the imbalance in microbial communities caused by excess nitrogen and promote beneficial microbial diversity and activity. acs.org For instance, the introduction of NBPT has been shown to alleviate the potential adverse effects of nano zerovalent iron (nZVI) on soil microbial communities. acs.org

Regarding non-target organisms, ecotoxicity data indicates that NBPT is practically non-toxic to certain aquatic species like the bluegill, water flea, and algae. industrialchemicals.gov.au Studies on avian toxicity have also suggested a low level of toxicity in hens. industrialchemicals.gov.au The risk to birds is considered reduced because NBPT is typically applied beneath the soil surface. industrialchemicals.gov.au While there is a lack of data on NBPT toxicity to soil vertebrates, the rapid degradation of the compound in soil is expected to limit its exposure to these organisms. researchgate.netindustrialchemicals.gov.au

Integration with Broader Sustainable Agricultural Practices

The integration of this compound (NBPT) into broader sustainable agricultural practices is a key strategy for enhancing nutrient use efficiency and minimizing environmental impacts. NBPT, as a urease inhibitor, plays a significant role within the framework of 4R Nutrient Stewardship (Right Source, Right Rate, Right Time, and Right Place). cropnutrition.compublish.csiro.au

By slowing the conversion of urea to ammonia, NBPT helps to reduce nitrogen losses from volatilization, making it a valuable tool for optimizing the "Right Source" and "Right Rate" components of the 4R framework. researchgate.netjustagriculture.in This leads to improved nitrogen use efficiency (NUE), meaning more of the applied nitrogen is available for crop uptake, which can potentially allow for reduced fertilizer application rates without compromising yield. wisdomlib.orgmdpi.comcopernicus.org Studies have shown that urea treated with NBPT can significantly increase crop yields and NUE in various crops like maize and pineapple. wisdomlib.orgmdpi.com

The use of NBPT aligns with the principles of precision agriculture, which aims to manage spatial and temporal variability within fields for improved crop performance and environmental quality. cropnutrition.comjustagriculture.in Precision agriculture tools can help determine the precise areas where nitrogen is needed, and the application of NBPT-treated urea in these areas ensures that the nitrogen remains available to the crop for a longer period. cropnutrition.commassey.ac.nz This synergy between NBPT and precision agriculture technologies enhances the ability to apply the right amount of nitrogen where and when it is most needed, further reducing the potential for environmental losses. cropnutrition.compublish.csiro.au

Integrating NBPT into conservation agriculture systems, which often involve no-till practices and crop residue retention, is another important aspect. justagriculture.in These systems benefit from the use of urease inhibitors to manage the nitrogen cycle effectively. justagriculture.in Furthermore, the use of NBPT can be part of an integrated nutrient management plan that considers various nutrient sources and management practices to achieve sustainable agricultural production. justagriculture.inunece.org

By incorporating NBPT into these broader sustainable and precision agriculture frameworks, it is possible to move towards more efficient and environmentally sound agricultural systems that optimize crop productivity while minimizing the ecological footprint of fertilizer use. cropnutrition.comjustagriculture.in

Q & A

Q. How stable is NBPTO under varying environmental conditions?

  • Methodological Answer : NBPTO is hydrolytically stable under anaerobic soil conditions but converts from NBPT (its precursor) via water-mediated oxidation. Stability testing should include pH-dependent degradation studies (pH 4–9) and monitoring via HPLC to track degradation products like Duromide .

Q. What are standard protocols for preparing samples containing NBPTO for analytical assays?

  • Methodological Answer : For HPLC, extract soil or fertilizer samples with methanol:water (70:30 v/v) via sonication (30 min) followed by centrifugation (10,000 rpm, 15 min). Filter through a 0.45 μm nylon membrane to remove particulates. Spike recovery tests are recommended to validate extraction efficiency .

Q. What safety precautions are required when handling NBPTO in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation of dust, and store at 0–10°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 min and consult safety data sheets (SDS) for emergency protocols .

Advanced Research Questions

Q. How does NBPTO interact with urease at the molecular level to inhibit ammonia volatilization?

  • Methodological Answer : Molecular dynamics simulations reveal that NBPTO binds to the urease active site via hydrogen bonds with nickel-coordinated residues (e.g., Hisα222 and Lysα217). Competitive inhibition studies using isothermal titration calorimetry (ITC) further quantify binding affinities (Kd ≈ 10⁻⁶ M) .

Q. What experimental designs are optimal for evaluating NBPTO’s efficacy in reducing ammonia loss in field trials?

  • Methodological Answer : Use randomized block designs with urea-based fertilizers treated with NBPTO (0.01–0.1% w/w). Measure ammonia flux using dynamic chambers or micrometeorological methods. Control variables include soil moisture, temperature, and application timing (e.g., pre- vs. post-rainfall) .

Q. How does NBPTO influence transcriptional profiles in plants under urea stress?

  • Methodological Answer : Conduct RNA-seq or qPCR on maize seedlings treated with NBPTO (50–200 μM). Target genes include ZmAMT1 (ammonium transporters) and ZmGDH (glutamate dehydrogenase). Normalize data using the 2^-ΔΔCt method with reference genes like ZmACTIN .

Q. What synergies exist between NBPTO and other nitrification inhibitors (e.g., DCD) in soil systems?

  • Methodological Answer : Co-apply NBPTO and DCD (1:1 ratio) in loess soils and monitor NH₃ and N₂O emissions via gas chromatography. Soil microbial activity can be assessed via enzyme assays (urease, dehydrogenase) and metagenomic profiling of Nitrosomonas populations .

Q. How does NBPTO alter soil microbial communities over long-term use?

  • Methodological Answer : Perform 16S rRNA sequencing on soil microbiota after 6–12 months of NBPTO application. Analyze shifts in ammonia-oxidizing bacteria (AOB) and archaea (AOA) using qPCR with primers targeting amoA genes. Correlate findings with soil pH and organic carbon content .

Key Citations

  • Analytical Methods: ISO 6650:2023 , GC-MS for NBPT
  • Molecular Interactions: MD simulations
  • Field Efficacy: Watson et al. (2008)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.